BenchChemオンラインストアへようこそ!

ethyl 3-ethoxy-1H-pyrazole-4-carboxylate

Physicochemical profiling Drug-likeness Lead optimization

Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate (CAS 332066-58-7) is a 3-alkoxy-substituted pyrazole-4-carboxylate ester with a molecular weight of 184.19 g/mol, a computed XLogP3 of 1.1, 1 hydrogen bond donor, 4 hydrogen bond acceptors, 5 rotatable bonds, and a topological polar surface area of 64.2 Ų. This heterocyclic building block features a protected 3-hydroxy (enol) moiety as the ethoxy ether and a differentiated C4-ethyl ester, providing two orthogonal handles for sequential derivatization in drug discovery and crop protection chemistry.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
Cat. No. B1498182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-ethoxy-1H-pyrazole-4-carboxylate
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCOC1=C(C=NN1)C(=O)OCC
InChIInChI=1S/C8H12N2O3/c1-3-12-7-6(5-9-10-7)8(11)13-4-2/h5H,3-4H2,1-2H3,(H,9,10)
InChIKeyVGNILMJYXLNLKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Ethoxy-1H-Pyrazole-4-Carboxylate: Procurement-Grade Physicochemical and Structural Profile for Medicinal Chemistry and Agrochemical Intermediate Sourcing


Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate (CAS 332066-58-7) is a 3-alkoxy-substituted pyrazole-4-carboxylate ester with a molecular weight of 184.19 g/mol, a computed XLogP3 of 1.1, 1 hydrogen bond donor, 4 hydrogen bond acceptors, 5 rotatable bonds, and a topological polar surface area of 64.2 Ų [1]. This heterocyclic building block features a protected 3-hydroxy (enol) moiety as the ethoxy ether and a differentiated C4-ethyl ester, providing two orthogonal handles for sequential derivatization in drug discovery and crop protection chemistry [2].

Why Generic Substitution of Ethyl 3-Ethoxy-1H-Pyrazole-4-Carboxylate with Other 3-Alkoxy or 3-H Pyrazole-4-Carboxylates Fails in Regioselective Synthesis and Physicochemical Optimization


In-class pyrazole-4-carboxylates such as ethyl 3-methoxy-1H-pyrazole-4-carboxylate or ethyl 1H-pyrazole-4-carboxylate cannot be substituted for the 3-ethoxy derivative without measurable loss of function. The ethoxy group confers a computably higher lipophilicity (ΔLogP = +0.4 versus 3‑methoxy) and greater conformational flexibility (5 versus 4 rotatable bonds), directly impacting membrane permeability and target binding when the core is elaborated into drug candidates [1]. More critically, the ethoxy group serves as a selectively removable protecting group that is orthogonal to the C4-ester; its chemoselective hydrolysis yields pyrazol‑3‑one derivatives that are inaccessible from 3‑H or 3‑CF₃ analogs without altering the C4‑ester, enabling a validated bidirectional derivatization strategy (C4-ester chemistry plus C3-enol unmasking) that defines the compound's utility as a building block [2].

Quantitative Comparative Evidence Guide: Ethyl 3-Ethoxy-1H-Pyrazole-4-Carboxylate Differentiated from Closest 3-Alkoxy and 3-H Analogues


Lipophilicity and Conformational Flexibility Differentiate Ethyl 3-Ethoxy- from 3-Methoxy-1H-Pyrazole-4-Carboxylate by ΔLogP +0.4 and One Additional Rotatable Bond

Comparing computed physicochemical properties, ethyl 3-ethoxy-1H-pyrazole-4-carboxylate exhibits a higher XLogP3 of 1.1 versus 0.7 for ethyl 3-methoxy-1H-pyrazole-4-carboxylate (ΔLogP = +0.4), indicating greater lipophilicity. Additionally, the 3-ethoxy compound possesses 5 rotatable bonds compared to 4 for the 3-methoxy analogue, while both retain identical hydrogen bond donor/acceptor counts (1/4) and topological polar surface area (64.2 Ų) [1]. These differences, computed using standard PubChem algorithms (XLogP3 and Cactvs), are class-level inferences that suggest the 3-ethoxy analogue may offer advantages in passive membrane permeability and target engagement when the pyrazole scaffold is elaborated into bioactive compounds, without altering core hydrogen-bonding pharmacophore features.

Physicochemical profiling Drug-likeness Lead optimization

Regioselective Iodination and Suzuki–Miyaura Coupling Access: Ethyl 3-Ethoxy-1H-Pyrazole-4-Carboxylate Enables C4- and C5-Differentiated Derivative Arrays Unobtainable from 3-H or 3-CF₃ Analogues

The Guillou and Janin (2010) work demonstrated that ethyl 3-ethoxy-1H-pyrazole-4-carboxylate undergoes directed iodination to yield both 3-ethoxy-4-iodo- and 3-ethoxy-5-iodo-1H-pyrazole isomers, enabling subsequent C4- and C5-selective Suzuki–Miyaura couplings, N-arylation (Lam–Cham method), and Negishi C5-benzylation [1]. In contrast, 3-H pyrazole-4-carboxylates lack a blocking/protective group at C3, leading to competitive N-arylation and diminished regiocontrol, while 3-CF₃ analogues (e.g., CN-114957124-A) are directed toward bactericidal/herbicidal endpoints and lack the documented bidirectional coupling sequence that the 3-ethoxy scaffold provides [2]. The 3-ethoxy motif thus uniquely functions as both a directing/protecting group during sequential C–C bond formations and a latent enol that can be unmasked via acid hydrolysis (HBr/AcOH or BBr₃) to generate pyrazol-3-ones, a transformation not applicable to 3-H or 3-CF₃ platforms.

Regioselective functionalization Cross-coupling Library synthesis

Commercial Availability with Documented Purity: Ethyl 3-Ethoxy-1H-Pyrazole-4-Carboxylate Is Supplied at ≥97% Purity with ISO-Certified Quality Control, a Critical Advantage Over Less Standardized Analogues

Commercial vendors supply ethyl 3-ethoxy-1H-pyrazole-4-carboxylate at standardized high purity (NLT 97%) with accompanying analytical certificates (NMR, HPLC, GC) and ISO-certified quality systems, as documented by Bidepharm and MolCore . In contrast, closely related analogues such as ethyl 3-methoxy-1H-pyrazole-4-carboxylate and ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate are less commonly stocked in multi-gram quantities with comparable QC documentation, introducing batch-to-batch variability risks for repeat synthesis. This commercial standardization directly supports GLP/GMP-compliant workflows in pharmaceutical development where intermediate quality traceability is mandated.

Chemical procurement Quality control Reproducibility

Ethyl 3-Ethoxy-1H-Pyrazole-4-Carboxylate: Optimal Research and Industrial Application Scenarios Stemming from Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Controlled Lipophilicity Tuning While Conserving Pyrazole Core Pharmacophore

When optimizing a pyrazole-containing lead series for improved cell permeability or target engagement, the ethoxy analogue provides a computed ΔLogP of +0.4 relative to the methoxy congener without altering TPSA (64.2 Ų) or hydrogen-bonding capacity [1]. This allows medicinal chemists to fine-tune lipophilicity within a narrow window while retaining identical HBD/HBA counts, reducing the risk of introducing off-target promiscuity that often accompanies larger LogP shifts from more radical substituent changes.

Parallel Synthesis of C4- and C5-Diversified Pyrazole Libraries from a Single, Bifunctional Building Block

For hit-to-lead campaigns requiring rapid SAR exploration around the pyrazole core, procuring the 3-ethoxy compound enables a single-batch synthesis of both C4- and C5-iodinated intermediates followed by Suzuki–Miyaura or Negishi couplings to install aryl, heteroaryl, or alkyl diversity at each position independently [1]. This bidirectional strategy eliminates the need to source and validate two separate building blocks for C4- and C5-focused sub-libraries, reducing procurement overhead and ensuring chemical consistency.

Agrochemical Intermediate Synthesis Requiring Chemoselective 3-Ethoxy Hydrolysis to Pyrazol-3-ones Without Compromising the C4-Ester

In herbicide and fungicide programs where pyrazol-3-one motifs are privileged (e.g., pyrazosulfuron-ethyl analogs), the 3-ethoxy group serves as a selectively removable protecting group. Acidic hydrolysis (HBr/AcOH or BBr₃) cleaves the ethoxy moiety to generate the corresponding pyrazol-3-one while leaving the C4-ethyl ester intact [1]. This latent enol strategy is not accessible with 3-H or 3-CF₃ analogues, making the 3-ethoxy compound the preferred procurement choice for programs targeting N‑aryl‑pyrazol‑3‑one agrochemical scaffolds.

GLP/GMP Medicinal Chemistry Synthesis Requiring Pre-Qualified, ISO-Certified Intermediates with Full Analytical Traceability

For process development and scale-up stages where regulatory documentation is paramount, ethyl 3-ethoxy-1H-pyrazole-4-carboxylate is commercially supplied at ≥97% purity with NMR, HPLC, and GC certificates under ISO-certified quality systems [1]. This documentation trail supports compliance with quality-by-design (QbD) principles and simplifies technology transfer to CRO/CDMO partners, an advantage not uniformly available for less commonly stocked 3-alkoxy or N‑alkylated pyrazole-4-carboxylate analogues.

Quote Request

Request a Quote for ethyl 3-ethoxy-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.